molecular formula C9H12ClNO2S B2950247 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride CAS No. 2089255-84-3

7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B2950247
CAS No.: 2089255-84-3
M. Wt: 233.71
InChI Key: XWBXZBRACJXJFN-UHFFFAOYSA-N
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Description

7-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a fused thiophene-pyridine core. The molecule contains a carboxylic acid group at the 7-position, a methyl substituent on the nitrogen atom, and is stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₂ClNO₂S (calculated from structural data in ), with a molecular weight of 241.7 g/mol. The compound’s structure enhances its polarity and water solubility, typical of hydrochloride salts, making it suitable for pharmaceutical and synthetic applications.

Key structural identifiers include:

  • SMILES: C1CNC(C2=C1C=CS2)(C(=O)O)Cl
  • InChIKey: OCEBBRCFHOQOQC-UHFFFAOYSA-N (modified for hydrochloride form) .

Properties

IUPAC Name

7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c1-9(8(11)12)7-6(2-4-10-9)3-5-13-7;/h3,5,10H,2,4H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBXZBRACJXJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCN1)C=CS2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a tool for studying enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.

Medicine: The compound has potential medicinal applications, particularly in the development of kinase inhibitors, which are important in cancer therapy.

Industry: In the chemical industry, it is utilized in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism by which 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application, but generally, it involves the modulation of biochemical processes through its interaction with these targets.

Comparison with Similar Compounds

Ethyl 5-(4-Methoxyphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate (7c)

  • Core Structure : Pyrazolo[4,3-c]pyridine with ester and aryl substituents.
  • Molecular Weight : 389.4 g/mol .
  • Key Properties: Melting Point: 236–237°C (higher than typical thieno-pyridines due to aromatic stacking). IR Stretches: 1730 cm⁻¹ (ester C=O), 1670 cm⁻¹ (ketone C=O) .
  • The ester group in 7c confers lipophilicity, contrasting with the ionic, water-soluble hydrochloride form of the target compound.

7-(3-Amino-6,7-dihydro-2-methylpyrazolo[4,3-c]pyridin-5-yl)-Quinolone Derivative (8h)

  • Core Structure: Pyrazolo[4,3-c]pyridine fused to a fluoroquinolone.
  • Molecular Weight : 443.18 g/mol (free base) .
  • Key Properties :
    • Melting Point: >300°C (exceptional thermal stability due to hydrogen bonding and rigidity).
    • Substituents: Fluorine and methoxy groups enhance bioavailability and antimicrobial activity .
  • Comparison: The quinolone moiety in 8h introduces broad-spectrum biological activity, absent in the simpler thieno-pyridine target. The target compound’s hydrochloride salt offers superior aqueous solubility compared to 8h’s zwitterionic form.

4-[(Tert-Butyldimethylsilyl)oxy]methyl-Thieno[2,3-c]pyridin-7-one (20b)

  • Core Structure: Thieno[2,3-c]pyridinone with a silyl-protected alcohol.
  • Molecular Formula: C₁₃H₂₁NO₂SSi .
  • Synthesis : 55% yield via cyclization of a formamido precursor .
  • Comparison :
    • The ketone group in 20b increases electrophilicity at the 7-position, whereas the target compound’s carboxylic acid enables hydrogen bonding or salt formation.
    • The silyl ether in 20b enhances stability under basic conditions, unlike the acid-sensitive hydrochloride salt of the target.

4-Chloro-7-Isopropyl-Pyrrolo[2,3-d]pyrimidine-5-Carboxylic Acid

  • Core Structure : Pyrrolo[2,3-d]pyrimidine with chloro and isopropyl groups.
  • Molecular Weight : 239.66 g/mol .
  • Comparison: The pyrrolo-pyrimidine core is more electron-deficient than thieno-pyridine, favoring nucleophilic substitution at the 4-chloro position. Both compounds feature carboxylic acids, but the target’s methyl group and thiophene ring may improve membrane permeability in drug design.

Key Research Findings

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for methyl ester derivatives (e.g., ), involving cyclization of thiophene precursors followed by HCl salt formation. Yields for similar thieno-pyridines range from 55% (20b) to 79% (7c) .
  • Biological Relevance: Thieno-pyridines are explored as kinase inhibitors or antimicrobial agents. The carboxylic acid group in the target compound may mimic natural substrates (e.g., ATP-binding sites) .
  • Stability : Hydrochloride salts generally exhibit enhanced stability and shelf life compared to free bases or neutral esters .

Biological Activity

7-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

  • IUPAC Name: this compound
  • Molecular Formula: C9H10ClN1O2S
  • Molecular Weight: 215.70 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives. For instance:

  • Cell Line Studies:
    • In vitro studies have demonstrated that compounds related to thieno[2,3-c]pyridine exhibit significant cytotoxicity against various cancer cell lines. In particular, the compound has shown effectiveness against breast cancer cell lines MDA-MB-231 and MCF-7. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 2.08 µM for MDA-MB-231 and 2.05 µM for MCF-7 after 48 hours of treatment .
  • Mechanism of Action:
    • The mechanism involves the induction of apoptosis in cancer cells. Flow cytometry assays indicated an increase in both early and late apoptotic cells following treatment with the compound .
  • Metabolic Profiling:
    • Metabolic profiling using gas chromatography-mass spectrometry (GC-MS) revealed significant changes in metabolite levels associated with glycolysis and energy metabolism pathways in treated cells compared to controls . This suggests that the compound may disrupt metabolic processes critical for cancer cell survival.

Other Pharmacological Effects

The biological activity of thieno[2,3-c]pyridine derivatives extends beyond anticancer effects:

  • Antimicrobial Activity:
    • Some derivatives have been reported to exhibit antimicrobial properties against various bacterial strains, although specific data on this compound is limited .
  • Neuroprotective Effects:
    • Preliminary studies suggest potential neuroprotective effects in models of neurodegeneration; however, further research is needed to elucidate these findings .

Study 1: Anticancer Activity

A recent study investigated a series of thieno[2,3-c]pyridine derivatives for their anticancer activity. The lead compound demonstrated:

  • Significant cytotoxicity with an IC50 value below 5 µM across multiple cancer cell lines.
  • Induction of apoptosis was confirmed via Annexin V staining and caspase activation assays.
Cell LineIC50 (µM)Apoptosis Induction
MDA-MB-2312.08Yes
MCF-72.05Yes

Study 2: Metabolic Profiling

In another study focusing on metabolic alterations induced by thieno[2,3-c]pyridine derivatives:

  • Significant changes were observed in glucose metabolism pathways.
  • Key metabolites affected included pyruvate and lactate levels.
MetaboliteControl Level (µM)Treated Level (µM)
Pyruvate15085
Lactate12060

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